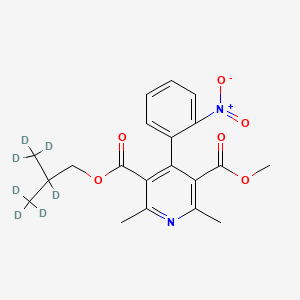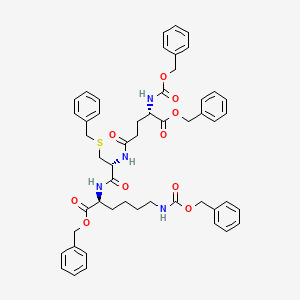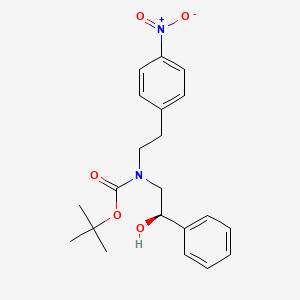
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a chemical compound that features two N-methyl-imidazole groups connected by an ethane bridge
Méthodes De Préparation
The synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane typically involves the reaction of N-methyl-imidazole with a suitable ethane derivative under specific conditions. The reaction conditions often include the use of a base to deprotonate the N-methyl-imidazole, facilitating its nucleophilic attack on the ethane derivative. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in catalysis and materials science for developing new catalytic systems and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the imidazole rings. This binding can influence the reactivity and properties of the metal center. In biological systems, it may interact with proteins or enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can be compared with other similar compounds, such as:
1,2-Bis-(imidazol-2-YL)-ethane: Lacks the N-methyl groups, which can affect its binding properties and reactivity.
1,2-Bis-(N-methyl-imidazol-4-YL)-ethane: The position of the imidazole rings is different, leading to variations in its chemical behavior.
1,2-Bis-(N-ethyl-imidazol-2-YL)-ethane: The presence of ethyl groups instead of methyl groups can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct binding and reactivity characteristics compared to its analogs.
Propriétés
IUPAC Name |
1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHRJKDBNPRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=NC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)



![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

